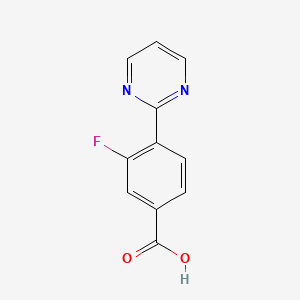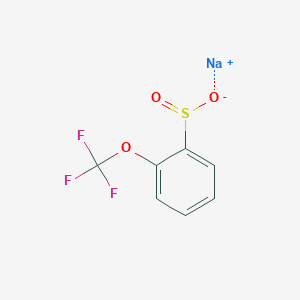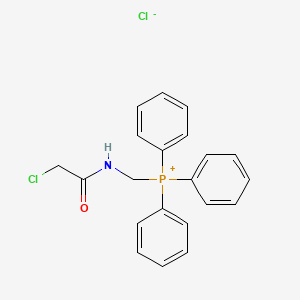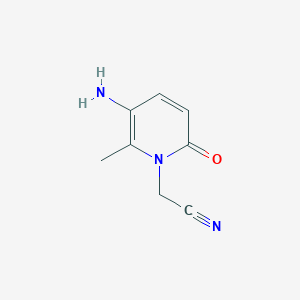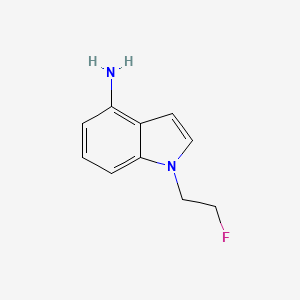
1-(2-Fluoroethyl)-1H-indol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoroethyl)-1H-indol-4-amine is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Métodos De Preparación
The synthesis of 1-(2-Fluoroethyl)-1H-indol-4-amine typically involves the introduction of a fluoroethyl group to the indole structure. One common method involves the reaction of indole with 2-fluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial production methods may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. This method can be particularly useful for producing large quantities of the compound with consistent quality.
Análisis De Reacciones Químicas
1-(2-Fluoroethyl)-1H-indol-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed are typically oxidized derivatives of the indole ring.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, leading to the formation of various substituted derivatives. Common reagents for these reactions include halides and other nucleophiles.
Aplicaciones Científicas De Investigación
1-(2-Fluoroethyl)-1H-indol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structure suggests it may have activity against certain diseases, making it a candidate for drug development.
Industry: In industrial applications, it can be used as an intermediate in the synthesis of other valuable compounds, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoroethyl)-1H-indol-4-amine involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
1-(2-Fluoroethyl)-1H-indol-4-amine can be compared to other indole derivatives such as:
1-(2-Chloroethyl)-1H-indol-4-amine: This compound has a similar structure but with a chloroethyl group instead of a fluoroethyl group. The presence of chlorine can lead to different reactivity and biological activity.
1-(2-Bromoethyl)-1H-indol-4-amine: The bromoethyl group can also influence the compound’s properties, making it useful for different applications.
1-(2-Hydroxyethyl)-1H-indol-4-amine: The hydroxyethyl group can enhance the compound’s solubility and reactivity, leading to unique applications in both research and industry.
The uniqueness of this compound lies in the presence of the fluoroethyl group, which can significantly alter its chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H11FN2 |
|---|---|
Peso molecular |
178.21 g/mol |
Nombre IUPAC |
1-(2-fluoroethyl)indol-4-amine |
InChI |
InChI=1S/C10H11FN2/c11-5-7-13-6-4-8-9(12)2-1-3-10(8)13/h1-4,6H,5,7,12H2 |
Clave InChI |
SVJNVNBVRZBQBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=CN(C2=C1)CCF)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



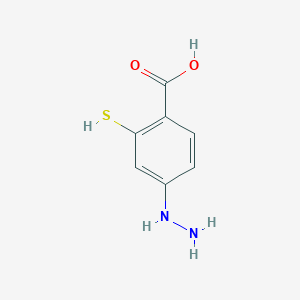
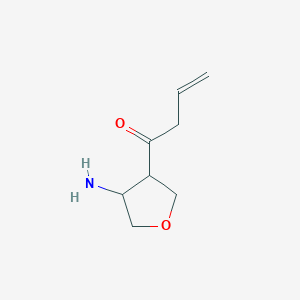
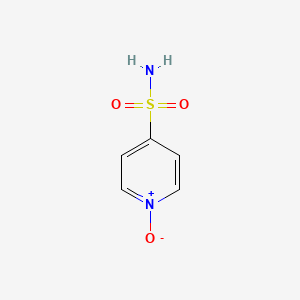

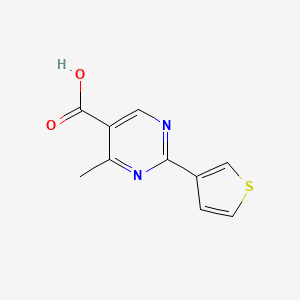

![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13155962.png)

